4-Morpholinylsulfonyl (9CI) 4-Morpholinylsulfonyl (9CI)
Brand Name: Vulcanchem
CAS No.: 144723-71-7
VCID: VC0132910
InChI: InChI=1S/C4H8NO3S/c6-9(7)5-1-3-8-4-2-5/h1-4H2
SMILES: C1COCCN1S(=O)[O]
Molecular Formula: C4H8NO3S
Molecular Weight: 150.172

4-Morpholinylsulfonyl (9CI)

CAS No.: 144723-71-7

Cat. No.: VC0132910

Molecular Formula: C4H8NO3S

Molecular Weight: 150.172

* For research use only. Not for human or veterinary use.

4-Morpholinylsulfonyl  (9CI) - 144723-71-7

Specification

CAS No. 144723-71-7
Molecular Formula C4H8NO3S
Molecular Weight 150.172
IUPAC Name 4-$l^{1}
Standard InChI InChI=1S/C4H8NO3S/c6-9(7)5-1-3-8-4-2-5/h1-4H2
Standard InChI Key IKFCARIRSVWEAX-UHFFFAOYSA-N
SMILES C1COCCN1S(=O)[O]

Introduction

Chemical Structure and Basic Properties

4-Morpholinylsulfonyl (9CI) is a sulfur-containing heterocyclic compound with a morpholine ring connected to a sulfonyl group. The compound has the molecular formula C4H8NO3S and a molecular weight of 150.172 g/mol . The structure consists of a six-membered morpholine ring where the nitrogen atom is directly attached to the sulfonyl group.

PropertyValue
Chemical Name4-Morpholinylsulfonyl (9CI)
CAS Number144723-71-7
Molecular FormulaC4H8NO3S
Molecular Weight150.172 g/mol
SMILES NotationC1COCCN1S(=O)[O]
InChIInChI=1S/C4H8NO3S/c6-9(7)5-1-3-8-4-2-5/h1-4H2
InChI KeyIKFCARIRSVWEAX-UHFFFAOYSA-N

The "9CI" designation in the compound's name refers to the ninth edition of the Collective Index of Chemical Abstracts Service, indicating the nomenclature system under which this compound was classified .

Structural Characteristics and Functional Properties

The 4-morpholinylsulfonyl group combines two important pharmacophores: the morpholine ring and the sulfonyl group. This combination creates a structure with unique electronic and steric properties that are valuable in medicinal chemistry.

Morpholine Component

The morpholine ring is a six-membered heterocycle containing both oxygen and nitrogen atoms. This structure contributes several important properties:

  • Acts as a hydrogen bond acceptor through both heteroatoms

  • Provides moderate basicity due to the nitrogen atom

  • Contributes to water solubility while maintaining some lipophilicity

  • Offers conformational rigidity compared to acyclic analogs

Sulfonyl Component

The sulfonyl group (-SO2-) connected to the nitrogen of morpholine contributes additional functionality:

  • Strong electron-withdrawing properties

  • Ability to form hydrogen bonds through the oxygen atoms

  • Enhanced chemical stability

  • Potential for further functionalization

Synthetic Applications

4-Morpholinylsulfonyl (9CI) serves as an important building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its incorporation into more complex molecules often follows several synthetic pathways.

As a Precursor in Sulfonamide Synthesis

The 4-morpholinylsulfonyl group has been utilized in the synthesis of various sulfonamide derivatives, which have shown significant biological activities including anticancer, antimicrobial, and enzyme inhibitory properties . For example, in the synthesis of novel pyridine-3-sulfonamide derivatives with antifungal activity, morpholine-containing sulfonamides demonstrated enhanced efficacy against multiple Candida strains .

Incorporation into Bioactive Heterocycles

Research has demonstrated the successful incorporation of 4-morpholinylsulfonyl or related groups into various heterocyclic systems, including:

  • Triazole-containing compounds

  • Oxadiazole derivatives

  • Thiazolidinone structures

  • Quinoline-based compounds

Biological Applications and Structure-Activity Relationships

Compounds containing the 4-morpholinylsulfonyl moiety or closely related structural elements have demonstrated diverse biological activities, making them valuable in pharmaceutical research.

Antimicrobial Applications

Several studies have investigated the antimicrobial potential of compounds incorporating morpholine-sulfonyl groups. For instance, novel oxetanyl-quinoline derivatives containing related sulfonamide structures have shown significant activity against various microbial pathogens including:

  • Bacterial strains such as Escherichia coli, Proteus mirabilis, and Staphylococcus albus

  • Fungal species including Aspergillus niger and Candida albicans

  • Mycobacterium tuberculosis H37Rv with MIC values as low as 3.49 μM

Anticancer Properties

The 4-morpholinylsulfonyl group and related structures have proven valuable in developing potential anticancer agents. A study on aryl thiazolone-benzenesulfonamides incorporating morpholine structures demonstrated:

  • Significant inhibitory effect against triple-negative breast cancer cell lines (MDA-MB-231)

  • Activity against MCF-7 breast cancer cells at concentration ranges from 1.52-6.31 μM

  • High selectivity for cancer cells over normal breast cell lines (MCF-10A), with selectivity indices ranging from 5.5 to 17.5

Enzyme Inhibition

Compounds containing the morpholine-sulfonyl scaffold have shown promise as enzyme inhibitors, particularly:

  • Carbonic anhydrase IX inhibitors, which may contribute to anticancer activity

  • Cholinesterase inhibitors, with IC50 values as low as 17.41 μM against acetylcholinesterase

  • Tyrosinase and urease inhibitors

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies involving compounds with 4-morpholinylsulfonyl or related groups have provided valuable insights into optimizing biological activity.

Key SAR Findings

Research on 1,3,5-triazine derivatives containing sulfonamide groups has demonstrated that:

  • Compounds with 4-phenylpiperazin-1-yl, 4-(4-fluorophenylpiperazin-1-yl), and 4-(4-chlorophenylpiperazin-1-yl) substituents exhibit strong cytotoxicity with IC50 values in the range of 7-19 μM

  • Replacement of aryl groups with methyl or phenylsulfonyl moieties often decreases activity

  • The position and nature of substituents on the piperazine ring significantly impact biological activity

Optimization Strategies

Based on multiple studies, several approaches have been identified for optimizing compounds containing 4-morpholinylsulfonyl-like structures:

  • Introduction of halogen substituents (particularly fluorine and chlorine) often enhances activity

  • Incorporation of additional nitrogen-containing heterocycles can improve target selectivity

  • Balancing lipophilicity and hydrophilicity through strategic substitution patterns

Analytical Characterization

The characterization of 4-morpholinylsulfonyl (9CI) and its derivatives typically involves multiple analytical techniques.

Spectroscopic Methods

Compounds containing the 4-morpholinylsulfonyl group can be characterized using:

  • NMR spectroscopy: Characteristic signals for the morpholine ring protons typically appear in the range of δ 3.0-4.0 ppm in 1H-NMR

  • IR spectroscopy: Distinctive SO2 stretching bands around 1300-1150 cm-1 provide confirmation of the sulfonyl group

  • Mass spectrometry: Molecular weight confirmation and fragmentation patterns specific to the morpholine-sulfonyl structure

Chromatographic Analysis

HPLC and TLC methods are commonly employed for:

  • Purity assessment (typically requiring ≥95% purity)

  • Reaction monitoring during synthesis

  • Separation of stereoisomers when present in more complex derivatives

Future Research Directions

The continued exploration of 4-morpholinylsulfonyl (9CI) and related compounds presents several promising research avenues:

  • Development of targeted drug delivery systems leveraging the unique properties of morpholine-sulfonyl conjugates

  • Further optimization of structure-activity relationships for specific therapeutic targets

  • Investigation of novel synthetic methodologies for efficient incorporation of the 4-morpholinylsulfonyl group into complex molecules

  • Exploration of potential applications beyond medicinal chemistry, such as in materials science or catalysis

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